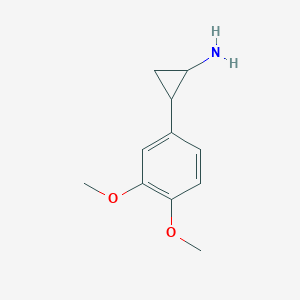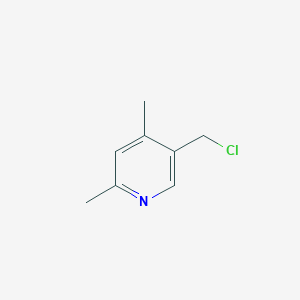
5-(Chloromethyl)-2,4-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-2,4-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chloromethyl group at the 5-position and two methyl groups at the 2- and 4-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,4-dimethylpyridine typically involves the chloromethylation of 2,4-dimethylpyridine. One common method includes the reaction of 2,4-dimethylpyridine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-2,4-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed
Substitution: Derivatives such as 5-(azidomethyl)-2,4-dimethylpyridine, 5-(thiocyanatomethyl)-2,4-dimethylpyridine.
Oxidation: this compound N-oxide.
Reduction: 5-Methyl-2,4-dimethylpyridine.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-2,4-dimethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-2,4-dimethylpyridine largely depends on its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution reactions. The pyridine ring can also engage in coordination with metal ions, influencing its chemical behavior and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar structure but with a chlorine atom at the 2-position instead of a methyl group.
5-(Chloromethyl)-2,4-dimethylthiazole: Contains a thiazole ring instead of a pyridine ring.
5-(Chloromethyl)-2,4-dimethylfuran: Contains a furan ring instead of a pyridine ring.
Uniqueness
5-(Chloromethyl)-2,4-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its combination of a chloromethyl group and two methyl groups makes it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C8H10ClN |
|---|---|
Molekulargewicht |
155.62 g/mol |
IUPAC-Name |
5-(chloromethyl)-2,4-dimethylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6-3-7(2)10-5-8(6)4-9/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
WHMJNCNCWTYNLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B12124653.png)
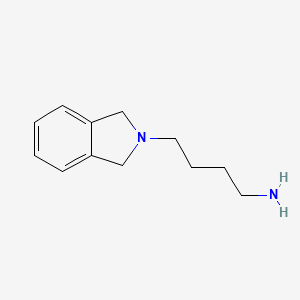
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12124686.png)
![4-(2-furylmethyl)-5-[3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12124694.png)
![8-methyl-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12124701.png)
![N-{3-[(2-chloro-4-fluorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12124702.png)
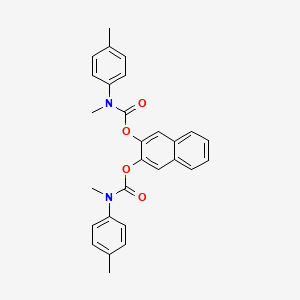

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12124714.png)
![1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide](/img/structure/B12124715.png)

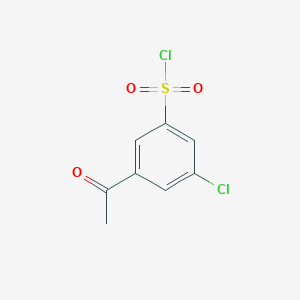
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12124734.png)
